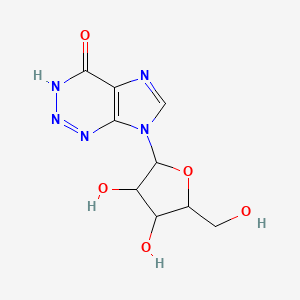

2-azainosine

Description

Historical Context and Evolution of Aza-Nucleoside Analogues in Research

The journey of nucleoside analogs in medicinal chemistry and chemical biology is a rich one, dating back decades. nih.govmdpi.com These compounds, which are structurally similar to the natural nucleosides that form the building blocks of DNA and RNA, have been instrumental in developing therapeutic agents and research probes. nih.govresearchgate.net The core idea behind their development is to create molecules that can be mistaken by cellular machinery for their natural counterparts, leading to the modulation of biological pathways.

A significant class of these modified nucleosides is the "aza" analogs, where a carbon atom in the purine (B94841) or pyrimidine (B1678525) ring is replaced by a nitrogen atom. nih.gov This seemingly small change can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov One of the early examples of this type of modification is 5-azacytidine, an antibiotic analog that was first isolated from Streptoverticillium ladakanus. nih.gov The introduction of the nitrogen atom can create new hydrogen bond donors or acceptors, influencing how the analog interacts with enzymes and other biomolecules. nih.gov

The development of aza-nucleosides has been part of a broader evolution of nucleoside modifications, which includes changes to the sugar moiety and the nucleobase itself. nih.govnih.gov These modifications have led to the discovery of potent antiviral and anticancer agents. For instance, the modification of the sugar ring led to the synthesis of Aristeromycin, a carbocyclic analog with antiviral properties. nih.gov Similarly, the introduction of fluorine atoms has been a successful strategy to create more stable and effective nucleoside analogs. nih.gov The overarching goal of these synthetic efforts has been to create molecules with improved biological activity, selectivity, and stability compared to their natural counterparts.

Significance of 2-Azainosine as a Purine Nucleoside Analog

This compound, also known as 7-(β-D-ribofuranosyl)imidazo[4,5-d]-γ-triazin-4-one, is a purine nucleoside analog where the carbon at the 2-position of the hypoxanthine (B114508) base is replaced by a nitrogen atom. acs.org This modification places this compound within the family of aza-purine nucleosides. The introduction of this nitrogen atom has several important consequences for its chemical and biological properties.

From a structural standpoint, the aza modification alters the electronic distribution and hydrogen-bonding pattern of the purine ring system. This can affect its ability to form base pairs and its recognition by enzymes involved in nucleic acid metabolism. For example, studies on poly(2-azainosinic acid), a polymer made from this compound, have shown that it can form complexes with other polynucleotides, though the stability of these complexes can differ from those formed by natural nucleic acids. nih.gov

The significance of this compound also lies in its potential as a research tool. For instance, some aza-purine analogs exhibit fluorescence, a property not typically found in natural nucleosides. rsc.org While 8-azainosine has been noted for its fluorescence properties, the specific fluorescent characteristics of this compound are less documented in the provided search results. rsc.orgnih.govpreprints.org The synthesis of this compound and its derivatives has been a subject of interest, with methods developed for its chemical and enzymatic preparation. acs.orgnih.gov

Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 8-Azainosine | Inosine (B1671953) (Natural Analog) |

|---|---|---|---|

| Structure | Nitrogen at position 2 of the purine ring | Nitrogen at position 8 of the purine ring | No aza modification |

| Fluorescence | Not prominently reported as fluorescent | Moderately fluorescent in its anionic form | Non-fluorescent |

| pKa | Not specified in search results | ~8 | ~8.9 |

| Biological Role | Research tool, component of synthetic polynucleotides | Fluorescent probe in enzymology | Natural intermediate in purine metabolism |

Overview of Academic Research Trajectories for this compound

The academic research involving this compound has primarily focused on its synthesis, its incorporation into nucleic acid structures, and its use as a probe in biological systems.

One major research trajectory has been the synthesis of this compound and its derivatives. acs.orgdoi.org This includes the chemical synthesis of this compound 5'-diphosphate, which can then be polymerized by enzymes like Escherichia coli polynucleotide phosphorylase to create poly(2-azainosinic acid). nih.gov The synthesis of related compounds, such as 8-methyl-2-azainosine, has also been explored. doi.org

Another significant area of research has been the study of the properties of nucleic acids containing this compound. Research on poly(2-azainosinic acid) has investigated its secondary structure and its ability to form complexes with other polynucleotides like poly(A) and poly(I). nih.gov These studies are crucial for understanding how the aza modification affects the structure and stability of nucleic acid duplexes and triplexes.

Furthermore, this compound has been used in studies evaluating the activity of purine nucleoside analogs. For example, it has been used in the context of evaluating the inhibition of bacterial growth by various purine analogs. asm.org Although the direct inhibitory effect of this compound was not detailed, its base, 2-azahypoxanthine (B601068), was found to be not very inhibitory. asm.org The development of oligonucleotides containing 2-aza-2'-deoxyinosine, a related compound, has also been a subject of research, highlighting the interest in exploring the biophysical and biological properties of these modified nucleosides. molaid.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-azacytidine |

| Aristeromycin |

| 2-azahypoxanthine |

| 8-azainosine |

| Inosine |

| poly(2-azainosinic acid) |

| poly(A) |

| poly(I) |

| 2-aza-2'-deoxyinosine |

| 8-methyl-2-azainosine |

Structure

3D Structure

Properties

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMBOEFDMAIXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303526, DTXSID00971625 | |

| Record name | MLS003389439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56220-51-0, 36519-16-1 | |

| Record name | NSC196567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003389439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 Azainosine

Established Synthetic Routes to 2-Azainosine

The creation of this compound can be achieved through several established synthetic methodologies, including ring annulation, diazotization-based approaches, and interconversion from related imidazole (B134444) systems.

Ring Annulation Strategies for Imidazole Nucleosides

Ring annulation strategies offer a powerful method for constructing the bicyclic core of this compound from simpler imidazole precursors. researchgate.netacs.org These methods typically involve the formation of the triazine ring onto a pre-existing imidazole nucleoside. This approach allows for a convergent synthesis where the complex ribofuranosyl moiety is introduced early, and the heterocyclic base is constructed in the final steps. The synthesis of this compound and its derivatives through ring annulation of imidazole nucleosides has been a subject of study, highlighting the versatility of this method. researchgate.net

Key advantages of this strategy include the ability to introduce a variety of substituents onto the imidazole ring prior to annulation, leading to a diverse range of this compound analogs. The regioselectivity of the ring closure is a critical factor, and reaction conditions are often optimized to favor the formation of the desired isomer. acs.org

Diazotization-Based Synthetic Approaches

Diazotization reactions are a cornerstone in the synthesis of this compound. researchgate.netcapes.gov.brclockss.org This method typically begins with a primary aromatic amine, which is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.comuomustansiriyah.edu.iqorganic-chemistry.org This versatile intermediate can then undergo various transformations to yield the final product. organic-chemistry.org

A notable example is the direct diazotization of AICA riboside (5-aminoimidazole-4-carboxamide riboside) to produce this compound. researchgate.net This reaction involves the treatment of AICA riboside with nitrous acid, leading to the formation of a diazonium salt which then cyclizes to form the triazine ring of this compound. researchgate.netacs.org The conditions for this cyclization are crucial and have been described in detail in the literature. researchgate.net Similarly, 8-methyl-2-azainosine has been synthesized via diazotization of 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide. doi.org

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| AICA riboside (5b) | Diazotizing agent | This compound (6b) | researchgate.net |

| 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide (1) | Diazotizing agent | 8-methyl-2-azainosine (2) | doi.org |

Interconversion Pathways with Related Imidazole Systems (e.g., AICAR)

The interconversion of readily available imidazole nucleosides, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), presents an alternative and efficient route to this compound. researchgate.netacs.org AICAR is a key intermediate in the de novo purine (B94841) nucleotide biosynthesis pathway and can be chemically transformed into this compound. nih.govnih.govmtsu.edu

The synthesis of inosine (B1671953) and its derivatives, including this compound, from AICAR has been successfully demonstrated. acs.org This transformation typically involves a diazotization reaction followed by cyclization, as described in the previous section. The availability of AICAR makes this a particularly attractive pathway for the large-scale synthesis of this compound and its analogs. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The chemical modification of this compound at both the nucleobase and the ribose moieties allows for the creation of a wide array of derivatives with potentially enhanced biological activities and tailored properties.

Chemical Modification Strategies on the Nucleobase Moiety

For instance, the synthesis of 8-methyl-2-azainosine demonstrates the feasibility of introducing alkyl groups at the C8 position of the this compound scaffold. doi.org This modification is achieved by starting with a correspondingly substituted imidazole precursor before the diazotization and cyclization steps. Such modifications can alter the electronic properties and steric profile of the nucleobase, potentially leading to altered recognition by enzymes or receptors.

| Modification | Position | Precursor | Synthetic Method | Reference |

|---|---|---|---|---|

| Methyl | 8 | 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide | Diazotization | doi.org |

Chemical Modification Strategies on the Ribose Moiety, including 2'-substitutions

The synthesis of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues highlights the potential for introducing modifications at both the 2' and 4' positions of the ribose ring. researchgate.net These modifications can significantly impact the biological activity of the resulting nucleoside. The introduction of a 2'-fluoro group, for example, is a common strategy to increase the metabolic stability of nucleoside analogs. mdpi.comresearchgate.net

Furthermore, the synthesis of conformationally locked carbocyclic nucleosides provides a template for creating rigidified this compound analogs. acs.org These constrained analogs can provide valuable insights into the bioactive conformation of the nucleoside.

| Modification | Position | Effect | Reference |

|---|---|---|---|

| Fluoro | 2' | Increased metabolic stability | mdpi.comresearchgate.net |

| O-Methyl | 2' | Nuclease resistance, altered sugar pucker | mdpi.comresearchgate.net |

| Amino | 2' | Altered hydrogen bonding, nuclease resistance | mdpi.com |

| Ethynyl | 4' | Potential for altered biological activity | researchgate.net |

| Carbocyclic ring | - | Conformational locking | acs.org |

Stereoselective Synthesis of Novel this compound Analogues

The generation of novel this compound analogues with defined stereochemistry is paramount for elucidating structure-activity relationships and developing molecules with enhanced biological profiles. Synthetic strategies are often adapted from well-established methods in nucleoside chemistry, focusing on the stereocontrolled formation of the glycosidic bond and the selective modification of the ribose moiety, particularly at the 2'-position.

Key to the synthesis of these analogues is the ability to control stereochemistry at multiple chiral centers. The functionalization at the C2'-position of the sugar ring is a common objective for creating analogues with unique properties. This is typically achieved through a multi-step process that begins with the regioselective protection of the C3' and C5' hydroxyl groups of a suitable starting material. This leaves the C2'-hydroxyl group available for chemical transformation. A common strategy involves converting this hydroxyl into a good leaving group, such as a triflate, which can then be displaced by a nucleophile in a direct SN2 reaction. researchgate.netnih.gov This approach allows for the stereoselective introduction of a variety of substituents, such as fluoro or azido (B1232118) groups, with inversion of configuration at the C2' center. researchgate.netnih.gov

For instance, the synthesis of 2'-β-substituted purine nucleosides has been successfully demonstrated using this principle. nih.gov The stereoselective formation of a C2-triflate followed by an SN2 reaction with a nucleophile is a key step. nih.gov Fluorinating agents such as diethylaminosulfur trifluoride (DAST) have also been used to introduce fluorine at the 2'-position, although achieving high stereoselectivity can be challenging and may require optimization, such as by modifying the nucleobase to influence the reaction's stereochemical outcome. mdpi.com

More advanced, biocatalytic approaches offer high stereoselectivity. Engineered enzymes, such as variants of deoxyribose-5-phosphate aldolase (B8822740) (DERA), have been developed for the stereoselective synthesis of D-ribose-5-phosphate analogues carrying a range of functional groups (e.g., -OH, -Me, -F) at the 2-position. nih.gov These modified sugar phosphates can then be utilized in one-pot, multi-enzyme cascade reactions to build the final 2'-modified purine nucleoside analogues, offering excellent control over the 2'-stereochemistry. nih.gov

The table below outlines potential this compound analogues with modifications at the 2'-position and the plausible stereoselective synthetic strategies for their creation, based on established methodologies for related nucleosides.

| 2'-Substituent | Hypothetical Analogue Name | Plausible Stereoselective Synthetic Strategy | Key Reaction Type |

|---|---|---|---|

| -F (Fluoro) | 2'-Fluoro-2-azainosine | Regioselective protection (3',5'-OH), followed by stereoselective fluorination (e.g., DAST) or displacement of a triflate with a fluoride (B91410) source. nih.govmdpi.com | Nucleophilic Substitution (SN2) |

| -N3 (Azido) | 2'-Azido-2-azainosine | Displacement of a C2'-triflate with an azide (B81097) nucleophile (e.g., NaN3). researchgate.netnih.gov | Nucleophilic Substitution (SN2) |

| -CH3 (Methyl) | 2'-Methyl-2-azainosine | Biocatalytic synthesis using an engineered aldolase to generate 2-methyl-ribose-5-phosphate, followed by enzymatic condensation with the this compound base precursor. nih.gov | Enzymatic Aldol Addition & Glycosylation |

| -OH (Hydroxy) | 2'-Hydroxy-2-azainosine (Arabinofuranosyl analogue) | Stereoselective reduction of a 2'-keto intermediate or inversion of stereochemistry from a ribo-configured precursor. | Stereoselective Reduction / Inversion |

Novel Chemical Approaches for Generating Biologically Active Probes

To investigate the molecular targets and mechanisms of action of this compound, its structure can be derivatized to create biologically active probes. These probes are essential tools for target identification, binding site mapping, and cellular imaging. The primary strategies involve the incorporation of photoreactive groups for photoaffinity labeling or the attachment of fluorophores for fluorescence-based assays.

Photoaffinity Labeling (PAL) is a powerful technique for covalently capturing ligand-protein interactions. A typical photoaffinity probe consists of the pharmacophore (the this compound scaffold), a photoreactive group, and often a reporter tag or a bioorthogonal handle. mdpi.com

Photoreactive Groups: Diazirines and benzophenones are the most common photoreactive moieties. mdpi.com Diazirines are favored due to their small size, which minimizes perturbation of the ligand's binding affinity, and their ability to generate highly reactive carbenes upon UV irradiation at specific wavelengths (typically ~350-360 nm). malariaworld.orgnih.gov Benzophenones are also widely used and form reactive triplet-state diradicals that can crosslink with target proteins. mdpi.com

Bioorthogonal "Clickable" Probes: A sophisticated approach involves designing probes with a terminal alkyne or azide group. mdpi.comnih.gov This "clickable" handle allows for a two-step process. First, the probe binds to its target protein and is covalently crosslinked via photoactivation. Second, a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for detection) bearing the complementary azide or alkyne is attached via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. mdpi.commalariaworld.org This strategy avoids the potential steric hindrance of a bulky reporter tag during the initial target binding event. nih.gov

Fluorescent Probes are designed to report on binding events or cellular localization through changes in their fluorescence properties. This can be achieved in two main ways:

Intrinsic Probes: Chemical modification of the nucleobase itself can yield an analogue with inherent fluorescence. Strategies often involve creating extended, fused-ring systems. For example, decorating pyrimidines with furano or pyrrolo moieties has been shown to create fluorescent analogues of thymidine (B127349) and deoxycytidine with useful spectral properties. scispace.comnih.govscilit.net A similar strategy could be envisioned for the v-triazolo[4,5-d]pyrimidine core of this compound to create novel fluorescent sensors.

Extrinsic Probes: A more modular approach is to conjugate a known fluorophore to the this compound scaffold through a chemical linker. nih.gov Environmentally sensitive fluorophores, such as those based on the nitrobenzoxadiazole (NBD) or dimethylaminophthalimide (DMAP) scaffolds, are particularly useful as their fluorescence intensity can increase dramatically upon binding to a protein's hydrophobic pocket. nih.gov The linker is often attached at a position known to be tolerant of modification, such as the 5'-hydroxyl group of the ribose moiety. nih.gov

The table below summarizes these chemical approaches for generating biologically active probes from a parent compound like this compound.

| Probe Type | Key Chemical Feature | Synthetic Approach | Application |

|---|---|---|---|

| Photoaffinity (Diazirine) | Aliphatic or trifluoromethylphenyl diazirine group. nih.gov | Synthesis of a diazirine-containing building block followed by coupling to the this compound scaffold. malariaworld.org | Covalent crosslinking to identify binding proteins. |

| "Clickable" Photoaffinity | Photoreactive group (e.g., diazirine) plus a bioorthogonal handle (e.g., terminal alkyne). mdpi.com | Multi-step synthesis to incorporate both the photoreactive moiety and the alkyne handle onto the ligand. malariaworld.org | Target identification followed by bioorthogonal ligation to a reporter tag. |

| Intrinsic Fluorescent | Extended aromatic system on the nucleobase. scilit.net | Chemical synthesis to build a fused-ring system onto the core heterocycle (e.g., via Sonogashira coupling and cyclization). nih.gov | Monitoring binding events and cellular distribution. |

| Extrinsic Fluorescent | Covalently attached fluorophore (e.g., NBD, DMAP). nih.gov | Synthesis of an amino- or azido-functionalized linker on the ribose, followed by coupling to an activated fluorophore. nih.gov | High-throughput screening and fluorescence polarization assays. |

Biochemical Mechanisms of Action of 2 Azainosine at the Molecular Level

Cellular Transport and Intracellular Metabolic Fate of 2-Azainosine

For this compound to exert its biological effects, it must first be transported across the cell membrane and then undergo intracellular metabolic conversion into its active form. This journey from an extracellular molecule to an intracellular effector is governed by specific transport proteins and enzymatic pathways.

The entry of nucleosides and their analogs, like this compound, into cells is a critical step mediated by specialized membrane proteins known as nucleoside transporters (NTs). elifesciences.org These transporters are broadly classified into two major families: the Concentrative Nucleoside Transporters (CNTs), which are part of the SLC28 gene family, and the Equilibrative Nucleoside Transporters (ENTs), which belong to the SLC29 gene family. frontiersin.orgfrontiersin.org

Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides across the cell membrane down their concentration gradient. frontiersin.orgnih.gov hENT2 is known to transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides, as well as nucleobases such as hypoxanthine (B114508). frontiersin.orguniprot.org Given that this compound is an analog of inosine (B1671953), it is highly probable that it is recognized and transported by members of the ENT family, particularly hENT2, which demonstrates broad substrate specificity. nih.govuniprot.org

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against a concentration gradient, a process coupled to the electrochemical potential of sodium ions. frontiersin.orglibretexts.org The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad selectivity). frontiersin.orgfrontiersin.org As a purine analog, this compound could potentially be a substrate for hCNT2 and hCNT3. frontiersin.org

Table 1: Major Human Nucleoside Transporter Families

| Transporter Family | Members | Driving Force | Substrate Specificity Relevant to this compound |

|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2 | Concentration Gradient | Bidirectional transport of purine (e.g., adenosine (B11128), inosine) and pyrimidine nucleosides. nih.govuniprot.org |

| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Na+ Gradient | hCNT2 is purine-specific; hCNT3 has broad selectivity for purine and pyrimidine nucleosides. frontiersin.orgfrontiersin.org |

Upon entering the cell, nucleoside analogs must be phosphorylated to their monophosphate form, a crucial activation step. mdpi.commpg.de This initial phosphorylation is often the rate-limiting step in the metabolic activation cascade. mpg.de The conversion of this compound to this compound monophosphate is catalyzed by nucleoside kinases. While specific studies on this compound are limited, the pathways can be inferred from the metabolism of structurally similar nucleosides like inosine and other analogs.

Adenosine kinase is a key enzyme in the salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP). nih.gov Although its primary substrate is adenosine, its activity with analogs can vary. Cells resistant to certain nucleoside analogs have been shown to have deficient adenosine kinase activity, highlighting the enzyme's role in their activation. aacrjournals.org The phosphorylation of nucleoside analogs is a prerequisite for their incorporation into nucleic acids and subsequent biological effects. nih.gov

Following the initial phosphorylation, the resulting nucleoside monophosphate undergoes two subsequent phosphorylation steps to yield the biologically active triphosphate form. mdpi.comresearchgate.net This sequential phosphorylation is a general pathway for all nucleosides and their analogs destined for nucleic acid synthesis.

Monophosphate to Diphosphate (B83284): Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate form (e.g., this compound-5'-monophosphate) to its corresponding diphosphate. nih.gov These enzymes exhibit a degree of base specificity; for instance, guanylate kinase would be involved in the phosphorylation of guanosine (B1672433) monophosphate and its analogs. nih.gov

Diphosphate to Triphosphate: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting the diphosphate into the triphosphate form (this compound-5'-triphosphate, or 2-aza-ITP). mdpi.commdpi.com NDPKs are generally not very specific regarding the base of the nucleoside diphosphate, allowing them to act on a wide variety of natural and analog substrates, using ATP as the primary phosphate (B84403) donor. mdpi.commdpi.com

The culmination of this metabolic pathway is the formation of this compound-5'-triphosphate (2-aza-ITP), the active metabolite that can directly interfere with nucleic acid synthesis. mdpi.com

Deamination, the removal of an amine group, is a significant metabolic pathway for purine nucleosides. wikipedia.org The enzyme adenosine deaminase (ADA) catalyzes the hydrolytic deamination of adenosine and its analogs to their corresponding inosine forms. nih.gov Research indicates that 2-azaadenosine (B93485) is a substrate for adenosine deaminase, which converts it into this compound. asm.org This suggests that this compound can be not only a primary compound but also a metabolic byproduct of 2-azaadenosine.

This deamination is a critical step in purine metabolism, channeling adenosine and its analogs towards different metabolic fates. nih.gov Once formed, inosine and its analogs like this compound are recognized by cellular machinery differently than their adenosine counterparts, particularly in the context of base-pairing during nucleic acid replication. researchgate.net The process generates ammonia (B1221849) as a byproduct and results in a nucleoside with a keto group instead of an amino group at the 6th position of the purine ring. wikipedia.orgresearchgate.net

Metabolism to Triphosphate Forms (NA-TP)

Interaction with Nucleic Acid Synthesis and Processing Enzymes

The active form of this compound, its 5'-triphosphate (2-aza-ITP), acts as a molecular mimic of a natural nucleotide, allowing it to interact with and inhibit enzymes essential for the synthesis and processing of DNA and RNA.

A primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral polymerases. mdpi.comjmb.or.kr These enzymes, such as RNA-dependent RNA polymerase (RdRp) in many RNA viruses and DNA polymerases in DNA viruses, are responsible for replicating the viral genome. mdpi.comnih.gov

The triphosphate metabolite, 2-aza-ITP, functions as a competitive inhibitor of the natural nucleotide GTP, since inosine and its analogs base-pair with cytosine in a manner similar to guanosine. researchgate.net The process unfolds as follows:

Competition: 2-aza-ITP competes with the natural substrate, guanosine triphosphate (GTP), for the active site of the viral polymerase. mdpi.commdpi.com

Incorporation: The viral polymerase recognizes 2-aza-ITP as a valid substrate and incorporates the corresponding monophosphate (this compound monophosphate) into the growing viral RNA or DNA strand. researchgate.net

Chain Termination: The incorporation of the modified nucleotide can lead to the termination of nucleic acid chain elongation. researchgate.netmdpi.com This can occur either immediately, if the analog lacks a 3'-hydroxyl group necessary for the next phosphodiester bond, or through a delayed termination mechanism where the presence of the analog in the template strand distorts the enzyme complex and prevents further synthesis. frontiersin.orgbiorxiv.org

This inhibition of viral genome replication is a key component of the compound's antiviral activity. The specificity of nucleoside analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic utility. mdpi.com

Table 2: General Mechanism of Viral Polymerase Inhibition by Nucleoside Analog Triphosphates

| Step | Description | Natural Counterpart | Analog |

|---|---|---|---|

| 1. Competition | The analog triphosphate competes for the enzyme's active site. | Guanosine Triphosphate (GTP) | This compound Triphosphate (2-aza-ITP) |

| 2. Incorporation | The polymerase incorporates the analog monophosphate into the new nucleic acid strand. | Guanosine Monophosphate | This compound Monophosphate |

| 3. Inhibition | The presence of the analog disrupts further nucleic acid synthesis, often leading to chain termination. | Continued Elongation | Chain Termination/Replication Halt |

Incorporation into Nascent Viral and Cellular Nucleic Acids (DNA/RNA)

For nucleoside analogs to exert their effects, they typically must first be phosphorylated within the cell to their active triphosphate form. mdpi.com This process, carried out by host or viral kinases, converts the analog into a molecular mimic of a natural nucleoside triphosphate (NTP). In the case of this compound, it is metabolized to this compound triphosphate, which can then be recognized as a substrate by polymerases.

Viral RNA-dependent RNA polymerases (RdRps) are primary targets for many nucleoside analog drugs. mdpi.comub.edu These enzymes, essential for the replication of RNA viruses, can mistakenly recognize the triphosphate form of nucleoside analogs and incorporate them into the growing viral RNA chain. mdpi.comfrontiersin.orgnih.gov The efficiency of this incorporation depends on how closely the analog mimics the natural substrate and its specific interactions within the polymerase's active site. ub.edufrontiersin.org For instance, studies with analogs like remdesivir (B604916) show that some viral polymerases can incorporate the modified nucleotide even more efficiently than the natural ATP it mimics. frontiersin.org While direct studies on this compound's incorporation are limited, its structural similarity to inosine suggests it would be recognized by polymerases that utilize purine nucleotides. The incorporation process itself is a multi-step event, involving the entry of the nucleoside triphosphate into the active site, its pairing with the template strand, and the catalytic addition to the nascent RNA or DNA chain. frontiersin.org

Mechanisms of Chain Termination and Elongation Inhibition

Once incorporated into a nascent nucleic acid strand, a nucleoside analog can disrupt further elongation through several mechanisms, collectively known as chain termination. mdpi.comwikipedia.org

Immediate (Obligate) Chain Termination: This occurs if the analog lacks the essential 3'-hydroxyl group on its ribose sugar. The 3'-hydroxyl is chemically necessary for the formation of a phosphodiester bond with the next incoming nucleotide. mdpi.com Analogs designed as obligate chain terminators, such as cordycepin (B1669437) (3'-deoxyadenosine), cause an immediate halt to RNA synthesis upon their incorporation. mdpi.com

Delayed Chain Termination: Some analogs, despite having a 3'-hydroxyl group, can halt or slow elongation after the addition of a few more nucleotides. frontiersin.org This can be caused by steric hindrance, where a modification on the nucleobase or sugar moiety of the incorporated analog clashes with the polymerase enzyme as it attempts to translocate along the template. mdpi.comfrontiersin.org For example, the antiviral remdesivir causes stalling approximately three nucleotides after its incorporation due to a steric clash between its modified base and a specific amino acid residue (Ser861) in the SARS-CoV-2 polymerase. mdpi.com

Conformational Disruption: Modifications to the purine ring system, such as the introduction of an aza-group, can alter the electronic properties and conformation of the nucleobase. This can lead to weaker base pairing with the template strand or induce a conformational change in the polymerase active site that is unfavorable for subsequent nucleotide addition. nih.gov Studies on C-8 modified adenosine analogs have shown that such substitutions can shift the ribose sugar pounce, which may contribute to the inhibition of polyadenylation and chain termination. nih.gov While the precise mechanism for this compound is not fully elucidated, its incorporation would likely introduce a structural perturbation that impedes the efficient function of the polymerase complex. plos.org

The following table summarizes the general principles of how nucleoside analogs like this compound can interfere with nucleic acid synthesis.

| Mechanism | Description | Key Requirement/Feature |

| Metabolic Activation | Conversion of the nucleoside to its active 5'-triphosphate form. | Cellular or viral kinases. |

| Incorporation | The triphosphate analog is used as a substrate by a DNA or RNA polymerase. | Structural mimicry of a natural NTP. |

| Chain Termination | Elongation of the nucleic acid chain is halted after incorporation. | Can be immediate (e.g., lack of 3'-OH) or delayed (e.g., steric hindrance). mdpi.comfrontiersin.org |

Modulation of Purine Metabolism Pathways

Beyond direct interference with nucleic acid synthesis, this compound can also modulate cellular and viral processes by disrupting the intricate network of purine metabolism. This network consists of two main components: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. taylorandfrancis.comnih.gov

Interference with Purine Biosynthesis Enzymes

The de novo synthesis of purines is a critical pathway for proliferating cells and many viruses, making its enzymes attractive targets for inhibitors. nih.govmdpi.com Key regulatory enzymes in this pathway include inosine monophosphate dehydrogenase (IMPDH) and adenylosuccinate synthetase.

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, converting inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). plos.orgsigmaaldrich.com Many antiviral and immunosuppressive drugs, such as mycophenolic acid (MPA) and ribavirin, function by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides necessary for DNA and RNA synthesis. nih.govnih.gov Given that this compound is an analog of inosine, its phosphorylated metabolites could potentially act as inhibitors of IMPDH, competing with the natural substrate IMP. nih.gov There are two human isoforms of IMPDH, with IMPDH2 being predominant in proliferating cells like lymphocytes and cancer cells, making it a key therapeutic target. plos.orgsigmaaldrich.com

Adenylosuccinate Synthetase: This enzyme catalyzes the first committed step in the conversion of IMP to adenosine monophosphate (AMP). nih.govnih.gov Inhibition of this enzyme would lead to a depletion of adenine (B156593) nucleotides. Some compounds are known to inhibit this enzyme after being phosphorylated. rcsb.org It is plausible that metabolites of this compound could interact with and modulate the activity of adenylosuccinate synthetase, though specific studies are lacking.

Impact on Purine Salvage Pathways

The purine salvage pathway recycles purines from the breakdown of nucleic acids, conserving cellular energy. wikipedia.orgwikipedia.org The enzymes of this pathway can recognize and metabolize nucleoside analogs, which is often a required step for their activation but can also be a point of therapeutic intervention.

Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. frontiersin.orgnih.govmdpi.com ADA is a key regulator of adenosine levels. frontiersin.org It has been shown that the related compound, 2-azaadenosine, is a substrate for adenosine deaminase, which converts it into this compound. This enzymatic conversion is a critical step in the metabolic pathway of 2-azaadenosine and directly produces this compound within the cell.

Purine Nucleoside Phosphorylase (PNP): This enzyme cleaves inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. taylorandfrancis.comnih.govwikipedia.org PNP is crucial for purine breakdown and recycling. taylorandfrancis.comnih.gov Its activity on this compound could lead to the formation of the base 2-azahypoxanthine (B601068).

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the salvage pathway, converting hypoxanthine and guanine back into the nucleotides IMP and GMP, respectively. nih.govnih.govuniprot.org Analogs of hypoxanthine can be substrates for HPRT, leading to the formation of toxic nucleotides. If this compound is converted to 2-azahypoxanthine by PNP, HPRT could then convert this base into this compound monophosphate, re-introducing the analog into the nucleotide pool. Studies with the related compound 8-azainosine have shown that resistance to it can be linked to the loss of HPRT activity, highlighting the role of this enzyme in the activation of azapurine analogs. researchgate.net

The table below outlines the key enzymes in purine metabolism that are potential targets for modulation by this compound and its metabolites.

| Pathway | Enzyme | Function | Potential Interaction with this compound/Metabolites |

| De Novo Synthesis | Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the rate-limiting step for GMP synthesis. sigmaaldrich.com | Competitive inhibition by this compound monophosphate. |

| De Novo Synthesis | Adenylosuccinate Synthetase | Catalyzes the first step in the conversion of IMP to AMP. nih.gov | Potential inhibition by this compound metabolites. |

| Salvage Pathway | Adenosine Deaminase (ADA) | Converts adenosine to inosine. mdpi.com | Involved in the formation of this compound from 2-azaadenosine. |

| Salvage Pathway | Purine Nucleoside Phosphorylase (PNP) | Cleaves inosine to hypoxanthine. wikipedia.org | Potential cleavage of this compound to 2-azahypoxanthine. |

| Salvage Pathway | Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Converts hypoxanthine to IMP. wikipedia.org | Potential conversion of 2-azahypoxanthine to this compound monophosphate. |

Cellular and Preclinical Biological Activities of 2 Azainosine

Antiviral Activities in In Vitro and Cellular Models

The antiviral potential of 2-azainosine and its derivatives has been explored against various viruses, with a particular focus on the Hepatitis B virus (HBV). These studies in cell culture systems have provided insights into the compound's ability to interfere with the viral life cycle.

Inhibition of Viral Replication in Cell Culture Systems

The antiviral activity of nucleoside analogs is often evaluated in cell culture systems by measuring the reduction in viral replication upon treatment. For this compound and its derivatives, this typically involves infecting permissive cell lines with a target virus and then quantifying the extent of viral inhibition. While broad-spectrum antiviral screening data for this compound is not extensively detailed in publicly available literature, the general approach involves determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication by 50%. For instance, studies on adenosine (B11128) analogs have demonstrated their potential to inhibit a range of RNA viruses. nih.gov The evaluation of antiviral efficacy also considers the compound's cytotoxicity to the host cells, often expressed as the 50% cytotoxic concentration (CC50). A high therapeutic index (CC50/IC50) is desirable for a potential antiviral agent.

Specific Studies on Hepatitis B Virus (HBV) Antigens and DNA Inhibition

Research has been directed towards understanding the anti-HBV activity of aza-nucleoside derivatives. A study on novel 2'-deoxy-2'-β-fluoro-4'-C-ethynyl-8-aza-7-deaza-adenosine derivatives, which are structurally related to this compound, demonstrated a significant inhibitory effect on the expression of HBV antigens and HBV DNA at a concentration of 20 μM. researchgate.net Among the tested compounds, a halogen-substituted 8-azaadenosine (B80672) derivative showed notable activity. researchgate.net While this data is for a derivative, it suggests that the aza-purine scaffold is a promising starting point for the development of anti-HBV agents. The inhibition of HBV DNA is a key marker of antiviral efficacy, and compounds that can effectively reduce viral DNA levels in cell culture are considered for further preclinical development. researchgate.netnih.govsemanticscholar.org

Table 1: Inhibitory Effects of an 8-Azaadenosine Derivative on HBV Markers

| Compound | Concentration (μM) | Target | Inhibitory Effect | Reference |

| Halogen-substituted 8-azaadenosine derivative | 20 | HBV Antigens & DNA | Significant Inhibition | researchgate.net |

Efficacy against Drug-Resistant Viral Mutants in Vitro

A significant challenge in antiviral therapy is the emergence of drug-resistant viral mutants. Therefore, new antiviral candidates are often tested for their efficacy against these resistant strains. Research on a 2'-deoxy-2'-β-fluoro-4'-C-ethynyl-8-aza-7-deaza-adenosine derivative indicated that it retained excellent activity against lamivudine-resistant HBV mutants. researchgate.net Lamivudine resistance is a common clinical issue, often associated with mutations in the YMDD motif of the HBV polymerase. xiahepublishing.comnih.gov The ability of a compound to inhibit these resistant variants is a crucial advantage. While this study does not directly report on this compound, the positive results for a closely related analog underscore the potential of the aza-purine core in overcoming drug resistance.

Antimetabolite Activity in Cellular Systems

As a nucleoside analog, this compound can act as an antimetabolite, interfering with the synthesis of nucleic acids, which are essential for cell growth and proliferation. This activity has been investigated in both bacterial and other cellular models.

Effects on Cell Growth and Proliferation in Bacterial Models (e.g., E. coli)

Inhibition of Nucleic Acid Synthesis in Cell-Based Assays

The primary mechanism of action for many nucleoside analogs is the inhibition of nucleic acid synthesis. youtube.comuobabylon.edu.iqwikipedia.orgcreative-biolabs.comlibretexts.org These compounds, after being phosphorylated to their triphosphate forms within the cell, can be incorporated into growing DNA or RNA chains, leading to chain termination. researchgate.net Alternatively, they can inhibit the enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases. Azanucleosides, as a class, are recognized as potent inhibitors of nucleic acid synthesis. clockss.org Cell-based assays to confirm this activity typically involve treating cells with the compound and then measuring the incorporation of radiolabeled nucleosides (like [3H]-thymidine for DNA or [3H]-uridine for RNA) into newly synthesized nucleic acids. A reduction in the incorporation of the radiolabel would indicate inhibition of nucleic acid synthesis. While specific studies detailing such assays for this compound were not identified, its structural nature as a purine (B94841) analog strongly supports this mode of action.

Investigations in Advanced Cellular Models (e.g., 3D Cell Cultures, Organoids)

To date, specific research on the biological activities of this compound in three-dimensional (3D) cell cultures, such as spheroids or organoids, is not available in the public domain. While the nucleoside analogue allopurinol (B61711) riboside, also known as 7-deaza-8-azainosine, has been noted for its activity against parasitic organisms like T. cruzi and Leishmania spp., its evaluation in advanced 3D cancer models has not been documented. efmc-ymcs.org

The transition from traditional two-dimensional (2D) cell culture to 3D models represents a significant advancement in preclinical cancer research. 3D cultures, including spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors. These models recapitulate crucial aspects of tumor biology such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance, which are often not observed in 2D monolayer cultures.

The use of 3D models is becoming increasingly prevalent in the evaluation of novel therapeutic compounds. These advanced systems provide a more predictive platform for assessing anti-cancer efficacy before moving to in vivo studies. Future investigations into the cellular and preclinical biological activities of this compound and its derivatives would greatly benefit from the use of 3D cell cultures and patient-derived organoids to better understand their potential as anti-cancer agents in a more physiologically relevant context.

Data on this compound in 3D cellular models is not currently available. The following table is a template for how such data would be presented if research were to be conducted.

Table 1: Hypothetical Research Findings of this compound in Advanced Cellular Models

| 3D Model Type | Cancer Type | Key Findings |

|---|---|---|

| Spheroids | Pancreatic Ductal Adenocarcinoma | Data not available |

| Organoids | Colorectal Cancer | Data not available |

Structure Activity Relationship Sar Studies of 2 Azainosine and Its Analogues

Correlating Nucleobase Modifications with Biochemical Potency and Selectivity

Modifications to the nucleobase of 2-azainosine analogues have a profound impact on their biochemical potency and selectivity. The substitution of a nitrogen atom at the 2-position of the hypoxanthine (B114508) base in this compound alters the electron distribution within the purine (B94841) ring, which in turn influences hydrogen-bonding patterns and base-pairing fidelity. vulcanchem.com This fundamental change distinguishes it from the canonical inosine (B1671953). vulcanchem.com

Studies on related purine analogues, such as 2-substituted adenosines, have provided valuable insights into the SAR at adenosine (B11128) receptors. For instance, a series of 2-alkyloxy-, 2-aryloxy-, and 2-aralkyloxy-adenosines were screened for their binding affinity to A1 and A2 adenosine receptors. nih.gov The findings suggest the presence of a hydrophobic binding site in the A2 receptors. nih.gov Specifically, analogues with a spacer chain of -O-CH2-CH2- at the 2-position showed favorable activity. nih.gov Optimal interactions were observed with 2-cyclohexylethoxy-, 2-cyclohexylpropoxy-, and 2-cyclohexylbutoxyadenosines in the 2-alkyloxy series, and with 2-phenylethoxy-, 2-(4-methylphenyl)ethoxy-, 2-(4-chlorophenyl)ethoxy-, and 2-naphthylethoxy-adenosine in the 2-aralkoxy series. nih.gov These 2-substituted adenosines generally exhibited significantly lower affinity for A1 receptors compared to A2 receptors, indicating a degree of selectivity. nih.gov

Further research on 2-(ar)alkoxyadenosines as relaxants of porcine coronary artery reinforced the importance of the C-2 substituent for A2 receptor activity. nih.gov The potency of these compounds was found to be influenced by the nature of the substituent, with structure-activity correlations suggesting a region of limited bulk tolerance near the C-2 position and a larger hydrophobic region further away. nih.gov

In the context of designing selective A2A adenosine receptor (A2AAR) ligands, a series of 2-hydrazinyladenosine derivatives were synthesized and evaluated. nih.gov This study employed a fragment-based computer-aided design approach to modify the 2-position side chain. nih.gov The most potent derivative identified exhibited a Ki value of 1.8 nM for A2AAR and demonstrated significant selectivity over the A1 receptor. nih.gov Several other analogues also showed high potency and selectivity for the A2A receptor. nih.gov These results highlight the critical role of the substituent at the 2-position in determining both the potency and selectivity of adenosine analogues. nih.gov

The introduction of aza- and deaza-modifications, which involve adding or removing a nitrogen atom in the purine or pyrimidine (B1678525) ring, has been a key strategy for probing nucleic acid structure and function. acs.org For instance, 7-deazaguanosine (B17050) has been identified as a modification that can suppress the activation of Toll-like receptor 8 (TLR8), while inosine acts as a weak agonist and antagonist. researchgate.net The synthesis of 7-deaza-8-azainosine was undertaken to further probe these interactions, and it was found to be a weaker TLR8 activator than guanosine-containing RNA. escholarship.org

Table 1: Biochemical Potency of Selected 2-Substituted Adenosine Analogues This table is interactive. You can sort and filter the data.

| Compound | Receptor Target | Activity/Potency | Reference |

|---|---|---|---|

| 2-Cyclohexylethoxyadenosine | A2 Adenosine Receptor | High Interaction | nih.gov |

| 2-Phenylethoxyadenosine (PEA) | A2 Adenosine Receptor | EC25: 1259 x 10-9 mol/l | nih.gov |

| 2-[2-(2-Naphthyl)ethoxy]adenosine (NEA) | A2 Adenosine Receptor | EC25: 160.7 x 10-9 mol/l | nih.gov |

| 2-(1-Hexyloxy)adenosine (HOA) | A2 Adenosine Receptor | EC25: 855.1 x 10-9 mol/l | nih.gov |

| 2-Hydrazinyladenosine derivative 23 | A2A Adenosine Receptor | Ki: 1.8 nM | nih.gov |

| 7-Deaza-8-azainosine (7d8aI) | Toll-like receptor 8 (TLR8) | Weaker activator than guanosine (B1672433) | escholarship.org |

Analyzing the Influence of Ribose Modifications on Biological Activity and Stability

Common 2'-ribose modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) substitutions. These modifications generally increase the stability of oligonucleotides against nuclease degradation. mdpi.com For example, the 2'-F modification can mimic the properties of the natural 2'-hydroxyl group while preventing cleavage by ribonucleases. mdpi.com Similarly, 2'-OMe modifications enhance nuclease stability and are widely used in antisense oligonucleotide drugs.

The stability of duplexes formed by oligonucleotides is also influenced by ribose modifications. 2'-modifications with electronegative substituents tend to favor an RNA-like 3'-endo sugar pucker. nih.gov This pre-organized conformation can lead to increased thermal stability of duplexes. nih.gov For instance, RNA duplexes with uniform 2'-ribose modifications in one strand have shown significantly higher thermal stability compared to their unmodified counterparts. nih.gov However, some modifications, like the phosphonoacetate (PACE) modification, can decrease the melting temperature (Tm) of duplexes. glenresearch.com

In the context of immunostimulatory RNAs (isRNA), 2'-ribose modifications have been shown to have a profound impact on their biological activity. mdpi.com While unmodified isRNA can inhibit cell growth, certain 2'-F modifications can abolish this antiproliferative effect. mdpi.com In contrast, a 2'-OMe-containing duplex was found to have a marked inhibitory effect, comparable to the unmodified duplex. mdpi.com This demonstrates that the biological effect of a ribose modification can be highly specific and dependent on the particular modification and the biological context.

The introduction of these modifications can also impact resistance to exonucleases. While a single terminal 2'-MOE modification may only weakly inhibit exonuclease activity, three consecutive MOE modifications can provide significant resistance to a range of exonucleases. neb.com

Table 2: Effects of Ribose Modifications on Oligonucleotide Properties This table is interactive. You can sort and filter the data.

| Modification | Effect on Stability | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2'-Fluoro (2'-F) | Enhances nuclease stability | Can abolish antiproliferative activity of isRNA | mdpi.com |

| 2'-O-Methyl (2'-OMe) | Increases nuclease stability, increases binding affinity | Maintains antiproliferative activity of isRNA, reduces immune stimulation of siRNA | mdpi.com |

| 2'-O-Methoxyethyl (2'-MOE) | Increases nuclease stability, increases target binding affinity | Enhances biological activity of antisense oligonucleotides | nih.gov |

| Phosphonoacetate (PACE) | Decreases duplex stability (Tm) | Enhances nuclease resistance | glenresearch.com |

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. unicamp.br For nucleosides like this compound, the conformation of the ribofuranosyl moiety and the orientation of the nucleobase relative to the sugar (the glycosidic bond conformation) are particularly important.

Nuclear magnetic resonance (NMR) spectroscopy has confirmed that the ribofuranosyl moiety in this compound preferentially adopts a C3'-endo sugar pucker. vulcanchem.com This conformation is significant as it enhances stacking interactions within oligonucleotide duplexes, although it also introduces steric constraints that can affect duplex stability. vulcanchem.com

Theoretical calculations have been used to explore the conformational preferences of various purine analogues. pnas.org These studies have shown that this compound is conformationally similar to inosine, with nearly equivalent calculated stabilities in the anti and high anti regions of the glycosidic torsion angle. pnas.org This is in contrast to adenosine, which shows a preference for the anti conformation. pnas.org The conformational flexibility of this compound may be relevant to its biological activities, such as interferon induction, where specific conformations are thought to be important. pnas.org

The conformation of a molecule can significantly impact its interaction with biological targets. For example, in a study of 5-benzylimidazolidin-4-one derivatives, X-ray crystallography revealed that different staggered and eclipsed conformations around a key bond were adopted in the solid state. ethz.ch While one conformation might be more stable in isolation, the small energy differences between them suggest that the group may be relatively free to rotate at ambient temperatures. ethz.ch This highlights that multiple conformations may be accessible and biologically relevant.

In the context of structure-based drug design, understanding the preferred conformations of a ligand is crucial for optimizing its fit within a receptor's binding site. The conformational analysis of this compound and its analogues provides a foundation for designing new derivatives with improved biological properties.

Deriving Structure-Based Design Principles for Optimized this compound Analogues

The insights gained from SAR and conformational studies of this compound and its analogues can be distilled into a set of principles to guide the design of new, optimized compounds. These principles are rooted in understanding the interplay between chemical structure, three-dimensional conformation, and biological activity.

A key principle is the targeted modification of the 2-position of the purine ring to enhance potency and selectivity. As seen in studies of adenosine analogues, the introduction of specific alkyl- or aryl-alkoxy groups at this position can lead to high affinity and selectivity for the A2A adenosine receptor. nih.govnih.govnih.gov The use of computational methods, such as fragment-based design and molecular docking, can be instrumental in identifying novel substituents that optimize interactions with the target receptor. nih.gov

Another important design consideration is the strategic modification of the ribose sugar to improve stability and modulate biological activity. The choice of a 2'-substituent (e.g., 2'-F, 2'-OMe, 2'-MOE) can be used to fine-tune nuclease resistance, duplex stability, and specific biological effects. mdpi.comnih.gov For instance, if enhanced stability and retained antiproliferative activity are desired, a 2'-OMe modification might be a suitable choice based on previous findings. mdpi.com

Conformational preferences must also be taken into account. The C3'-endo pucker of the ribose in this compound influences its stacking interactions and should be considered when designing analogues intended to be incorporated into oligonucleotides. vulcanchem.com Furthermore, the conformational flexibility around the glycosidic bond suggests that designing analogues that can readily adopt the bioactive conformation is a valid strategy. pnas.org

Finally, a holistic approach that considers the combined effects of nucleobase and ribose modifications is likely to be most successful. The interplay between these different parts of the molecule can lead to synergistic effects on properties like duplex stability and biocompatibility. rsc.org For example, combining a nucleobase modification with a backbone modification has been shown to significantly increase DNA duplex stability. rsc.org The ultimate goal is to create analogues with an optimal balance of potency, selectivity, stability, and desired biological activity.

Structural Biology and Molecular Interaction Analysis of 2 Azainosine

Elucidation of 2-Azainosine Binding to Target Proteins and Enzymes

The biological activity of this compound is predicated on its ability to bind to and modulate the function of target proteins, particularly enzymes involved in nucleoside metabolism and viral replication.

Protein-Ligand Interaction Mapping and Characterization

The precise mapping of interactions between a ligand like this compound and its protein target is crucial for understanding its mechanism of action. A key potential target is adenosine (B11128) deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine (B1671953). frontiersin.orgnih.govmdpi.com Given that this compound is an analog of inosine, it is a candidate for interaction with ADA's active site. nih.gov

The characterization of such binding events employs a suite of biophysical techniques to determine affinity, stoichiometry, and the specific residues involved. nih.govwikipedia.org Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), for instance, can identify regions of a protein where the amide hydrogen exchange rate is altered upon ligand binding, pinpointing both direct interaction sites and allosteric changes. nih.govnist.govrapidnovor.comnih.gov Other methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. mdpi.comresearchgate.netmalvernpanalytical.comresearchgate.net

Once binding is confirmed, computational modeling and 2D/3D interaction maps are generated to visualize the specific contacts. These maps detail the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex, revealing which amino acid residues are critical for recognition.

Table 1: Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding to determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.govresearchgate.net | Quantifies the thermodynamic forces driving the binding of this compound to a target enzyme. |

| Surface Plasmon Resonance (SPR) | Measures binding kinetics (association and dissociation rates, kon/koff) and affinity (KD) in real-time. researchgate.net | Determines how quickly this compound binds and unbinds from its target protein. |

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Identifies protein regions involved in ligand binding by measuring changes in deuterium uptake. nih.govnist.govresearchgate.net | Maps the binding footprint of this compound on the surface of its target protein. |

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary and tertiary structure of the protein upon ligand binding. oup.comnih.gov | Reveals if the binding of this compound induces conformational changes in the target protein. |

Structural Determinants of Recognition by Viral Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are primary targets for antiviral nucleoside analogs. These enzymes share a conserved three-dimensional structure often described as a "right hand" composed of fingers, palm, and thumb subdomains. nih.govmdpi.com The catalytic core resides in the palm subdomain, which is the most conserved region among different viral polymerases and contains key aspartate residues that coordinate two divalent metal ions (Mg²⁺ or Mn²⁺) essential for the polymerization reaction. nih.govmdpi.com

The recognition of a nucleoside triphosphate, or an analog like the triphosphate form of this compound, is determined by its fit within this active site. plos.org All viral RdRps possess a set of conserved structural motifs (typically labeled A-G) that are crucial for proper function, including template positioning, nucleotide binding, and catalysis. mdpi.commdpi.comnih.gov Motif C, for example, often contains the signature GDD (Gly-Asp-Asp) sequence, where the two aspartate residues are direct metal ion coordinators. nih.govmdpi.com The ability of this compound triphosphate to be recognized and incorporated by a viral polymerase depends on its capacity to form the correct hydrogen bonds and steric interactions with these conserved motifs, mimicking a natural substrate. univr.it

Table 2: Conserved Structural Motifs in Viral RNA-Dependent Polymerases

| Motif | General Location | Key Function |

|---|---|---|

| Motif A | Palm | Interacts with the incoming nucleotide triphosphate (NTP); contains a conserved aspartate involved in metal ion coordination. nih.govmdpi.commdpi.com |

| Motif B | Palm | Involved in positioning the template strand and communicating with the fingers subdomain. mdpi.commdpi.com |

| Motif C | Palm | Forms the catalytic center, typically with a conserved GDD sequence, for metal ion binding and catalysis. nih.govmdpi.commdpi.com |

| Motif D | Palm | Contributes to the structural integrity of the active site and template positioning. nih.gov |

| Motif F | Fingers | Interacts with the template strand and incoming NTP. mdpi.com |

Analysis of Nucleic Acid Structural Changes upon this compound Incorporation

The incorporation of a modified nucleotide such as this compound into a DNA or RNA strand can significantly alter the local and global structure of the nucleic acid duplex. nih.govrsc.org Standard B-form DNA, for example, is characterized by specific parameters including a right-handed helical twist and bases in the anti conformation relative to the sugar. researchgate.net

Table 3: Comparison of B-DNA and Z-DNA Helical Structures

| Feature | B-DNA | Z-DNA |

|---|---|---|

| Helical Sense | Right-handed | Left-handed |

| Glycosidic Bond | Anti conformation for all bases | Anti for pyrimidines, Syn for purines |

| Base Pairs per Turn | ~10.5 | 12 |

| Major Groove | Wide and deep | Flat or non-existent |

| Minor Groove | Narrow and deep | Narrow and deep |

| Backbone | Smooth, continuous | Zig-zag pattern |

Spectroscopic and Biophysical Characterization of this compound Interactions (e.g., Fluorescence as Probes)

Spectroscopic and biophysical methods are indispensable for characterizing the interactions of this compound at a molecular level. routledge.comuoregon.edu Many purine (B94841) analogs, particularly aza-derivatives, exhibit intrinsic fluorescence, a property largely absent in natural nucleobases. researchgate.netresearchgate.netmdpi.com This makes them powerful tools for probing molecular interactions. nih.govnih.gov

When a fluorescent analog like this compound or its close relatives binds to a protein or is incorporated into a nucleic acid, its local environment changes dramatically. This change is often reflected in its fluorescence properties, such as its quantum yield (brightness) and lifetime. nih.gov For example, the quantum yield of some adenosine analogs increases significantly upon incorporation into an RNA hairpin, making them sensitive probes of local structure and dynamics. nih.govnih.gov

A variety of other biophysical techniques complement fluorescence studies to provide a complete picture of the interaction. oup.commdpi.com

UV-Visible Spectroscopy is used to monitor changes in the electronic structure upon binding or incorporation.

Circular Dichroism (CD) Spectroscopy is highly sensitive to the chiral environment and is used to detect conformational changes in both proteins (secondary structure) and nucleic acids (helical structure). oup.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction in a single experiment. researchgate.netnih.gov

Table 4: Spectroscopic and Biophysical Characterization Methods

| Method | Principle | Application for this compound |

|---|---|---|

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after excitation. Sensitive to the local environment. | To probe binding events and conformational changes by monitoring changes in this compound's fluorescence quantum yield and lifetime. nih.govnih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | To detect changes in the secondary structure of a target protein or the helical conformation of a nucleic acid upon this compound binding/incorporation. oup.com |

| UV-Visible Spectroscopy | Measures the absorption of light by a molecule as a function of wavelength. | To observe shifts in the absorption spectrum of this compound or its target, indicating interaction. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. mdpi.com | To determine the three-dimensional structure of a this compound-protein complex or a nucleic acid duplex containing the analog. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenosine |

| Inosine |

| 2'-Deoxyadenosine |

| 2'-Deoxyinosine |

| 8-Azanebularine |

| Ribavirin |

| Guanine (B1146940) |

| Cytosine |

| Thymine |

Computational Modeling and in Silico Approaches for 2 Azainosine Research

Molecular Docking Studies of 2-Azainosine and its Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is one of the most frequently used techniques in structure-based drug design. The process involves placing a molecule (ligand), such as this compound, into the binding site of a target macromolecule, typically a protein or enzyme, and calculating the binding affinity using a scoring function. This helps in understanding the binding mode and estimating the strength of the interaction.

While specific molecular docking studies detailing the interaction of this compound with a particular protein target are not extensively documented in the reviewed scientific literature, this technique is fundamental to the study of analogous compounds. For instance, docking is widely used to screen for and design antagonists for adenosine (B11128) receptors (ARs), which are likely biological targets for inosine (B1671953) analogs. phcogj.comnih.gov Virtual screening campaigns often employ docking to filter large compound libraries against a receptor's crystal structure to identify potential hits. phcogj.comwikipedia.org For a compound like this compound, docking studies would be instrumental in:

Identifying the most likely binding pose within a target's active site.

Predicting key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues.

Comparing its binding affinity against that of the natural ligand (e.g., inosine) or other known inhibitors.

Guiding the design of derivatives with improved potency and selectivity.

The typical workflow for a molecular docking study is outlined in the table below.

| Step | Description |

| 1. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and defining the binding site. |

| 2. Ligand Preparation | Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry and charge distribution. |

| 3. Docking Simulation | Use software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site. |

| 4. Scoring & Analysis | Evaluate each pose using a scoring function to estimate binding energy (kcal/mol). The pose with the lowest energy is typically considered the most probable. Analyze the interactions for the best-scoring poses. |

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are employed. intertek.com These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. plos.org LBDD uses a set of known active and inactive molecules to derive a model that defines the essential structural features required for activity. dovepress.com

Pharmacophore modeling is a central technique in LBDD. A pharmacophore is an abstract 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for optimal molecular interactions with a specific target. nih.govfrontiersin.org Once developed, a pharmacophore model can be used as a 3D query to screen large databases for novel compounds that match the required features. nih.gov

For this compound, a pharmacophore model could be developed using it and other structurally related active compounds. Such a model would highlight the key interaction points, guiding the search for new scaffolds or modifications to the this compound structure. Studies on A(2A) adenosine receptor antagonists, for example, have successfully used this approach to create predictive pharmacophore models and identify new leads from in silico database searches. nih.govfrontiersin.org

| Pharmacophore Feature | Definition | Potential Role for this compound |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | The nitrogen and oxygen atoms in the pyrazolo[3,4-d]pyrimidine ring and the hydroxyl groups on the ribose sugar. |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. | The N-H group in the pyrazole (B372694) ring and the hydroxyl groups on the ribose sugar. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system. | The fused pyrazolo[3,4-d]pyrimidine ring system. |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | The heterocyclic base itself can participate in hydrophobic interactions. |

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, obtained through methods like X-ray crystallography or cryo-electron microscopy. research-solution.com SBDD enables the rational design of ligands that are predicted to fit the shape and chemical environment of the target's binding site. wikipedia.org

Virtual screening (VS) is a key application of SBDD, where computational methods are used to search large libraries of small molecules to identify those most likely to bind to a target. wikipedia.org This process filters vast chemical spaces down to a manageable number of promising candidates for experimental testing, saving significant time and resources. phcogj.complos.org A mention of virtual screening in connection with "azainosine" suggests its potential inclusion in such screening libraries. pnas.org

If the target for this compound were known (e.g., a specific enzyme or receptor), a typical SBDD and virtual screening workflow would involve:

Docking-based VS: Docking millions of compounds from databases (e.g., ZINC, ChemDiv) against the target's binding site.

Hit Selection: Ranking the compounds based on their docking scores and other criteria like ligand efficiency.

Pharmacophore Filtering: Using a structure-based pharmacophore as a rapid pre-filter to select compounds with the correct 3D arrangement of interaction features before performing the more computationally intensive docking.

Iterative Design: Analyzing the binding mode of initial hits to rationally design derivatives, like those of this compound, with improved affinity and selectivity.